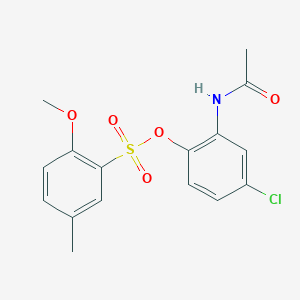![molecular formula C15H18N2O2S B245313 1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CHS-828, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of CHS-828 is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. It has also been suggested that CHS-828 may affect the microtubule network, which is involved in cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, CHS-828 has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHS-828 for lab experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, CHS-828 is also highly reactive and can be difficult to handle. It is also relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving CHS-828. One area of interest is the development of combination therapies for cancer treatment, using CHS-828 in conjunction with other chemotherapy drugs. Another area of interest is the development of new antimicrobial agents based on the structure of CHS-828. Additionally, further research is needed to fully understand the mechanism of action of CHS-828 and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole, or CHS-828, is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHS-828 in various areas of scientific research.
Synthesemethoden
The synthesis of CHS-828 involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with imidazole in the presence of a base. This reaction leads to the formation of CHS-828, which can be purified using various methods such as column chromatography or recrystallization. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
CHS-828 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CHS-828 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to enhance the effects of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(4-cyclohexylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-11-10-16-12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-13H,1-5H2 |
InChI-Schlüssel |
WPXCQIHPVRFTSN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)




![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)